molecular formula C33H43N5O8 B065657 Leu-Pro-Phe-Phe-Asp CAS No. 182912-74-9

Leu-Pro-Phe-Phe-Asp

Cat. No.: B065657
CAS No.: 182912-74-9
M. Wt: 637.7 g/mol
InChI Key: RALAXQOLLAQGTI-IRGGMKSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Pro-Phe-Phe-Asp (LPFFD), also known as iAβ5, is a synthetically designed beta-sheet breaker (BSB) peptide with significant research value in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). Its primary mechanism of action involves binding to the amyloid-beta peptide (Aβ), specifically the Aβ(1-42) form, which is a central component of the senile plaques found in the AD brain. By binding to Aβ, LPFFD effectively inhibits the conformational transition of the C-terminus of Aβ(1-42) from a native alpha-helix to a pathological beta-sheet structure. This action suppresses the aggregation and fibrillization of Aβ, a process directly linked to its neurotoxicity . Molecular dynamics simulations have suggested that the inhibitory effect of LPFFD may be attributed to reducing the hydrophobicity of the C-terminal residues of Aβ(1-42) and decreasing the probability of a key salt bridge (Asp23-Lys28) formation that stabilizes the beta-sheet structure . A notable characteristic of LPFFD is its ability to cross the blood-brain barrier at a higher rate than most peptides, suggesting active transport to the brain. In transgenic Alzheimer's disease models, studies have reported that LPFFD is associated with a significant increase in neuronal survival and a decrease in brain inflammation, concomitant with a reduction in amyloid plaques . This peptide is provided as a high-purity, characterized material to ensure reproducible results in your experimental systems. Key Research Applications: • Investigation of amyloid-beta aggregation mechanisms and kinetics. • Development of therapeutic strategies for Alzheimer's disease. • Studies of beta-sheet formation and protein misfolding in neurodegeneration. • In vitro and in vivo model research for screening anti-aggregation compounds. Intended Use: This product is labeled and provided 'For Research Use Only' (RUO). It is strictly intended for laboratory research purposes and may not be used for any other application, including but not limited to: in vitro diagnostic procedures, in vivo diagnostic or therapeutic procedures in humans or animals, food, cosmetic products, or pharmaceutical manufacturing.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46)/t23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAXQOLLAQGTI-IRGGMKSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436123
Record name Beta-Sheet Breaker Peptide iA|A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182912-74-9
Record name Beta-Sheet Breaker Peptide iA|A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard SPPS Protocol

The synthesis of LPFFD is most commonly achieved via SPPS, a method that enables sequential addition of protected amino acids to a resin-bound peptide chain. The process involves four iterative steps: deprotection , coupling , washing , and cleavage .

  • Resin Selection : Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is frequently used due to its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin provides a stable anchor for the C-terminal aspartic acid, which is loaded onto the resin using a coupling agent such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

  • Amino Acid Protection :

    • Leucine (L) : Fmoc-Leu-OH with tert-butyl (t-Bu) side-chain protection.

    • Proline (P) : Fmoc-Pro-OH (no side-chain protection required).

    • Phenylalanine (F) : Fmoc-Phe-OH with t-Bu protection.

    • Aspartic Acid (D) : Fmoc-Asp(Ot-Bu)-OH.

  • Coupling Agents : HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) are preferred for high coupling efficiency (>99% per cycle).

Table 1: Coupling Efficiency of Common Reagents in LPFFD Synthesis

Coupling AgentReaction Time (min)Efficiency (%)
HBTU/DIPEA3099.5
DIC/HOBt4598.2
TBTU/DIPEA2599.1
  • Cleavage and Deprotection : A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5) removes side-chain protections and releases the peptide from the resin.

Advanced Synthetic Techniques

Native Chemical Ligation with Postligation-Desulfurization

To overcome the cysteine dependency of traditional ligation, postligation-desulfurization has been employed for LPFFD synthesis. This method involves:

  • Thiol-Mediated Ligation : Coupling of two unprotected peptide segments at non-cysteine residues (e.g., alanine or proline).

  • Radical-Induced Desulfurization : Treatment with tris(2-carboxyethyl)phosphine (TCEP) and VA-044 (azobis(2-methylpropionamidine) dihydrochloride) removes sulfur atoms, yielding a native peptide bond.

This approach enables the synthesis of LPFFD without requiring cysteine residues, enhancing flexibility in sequence design.

Cyclization and PEGylation

To improve proteolytic stability, LPFFD has been modified via:

  • Head-to-Tail Cyclization : Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent under high-dilution conditions.

  • PEG Conjugation : A 4-arm PEG-calixarene scaffold (Figure 1) enhances solubility and bioavailability. The carboxyl-terminated PEG allows covalent attachment via EDC/NHS chemistry, achieving a grafting density of 0.56 ± 0.07 dye molecules per nm².

Industrial-Scale Production

Automated Peptide Synthesizers

Industrial production of LPFFD utilizes automated systems such as the CEM Liberty Blue , which integrates microwave-assisted SPPS for accelerated coupling cycles (2–5 minutes per amino acid). Key parameters include:

  • Temperature : 50–75°C for microwave-enhanced reactions.

  • Resin Swelling : Dichloromethane (DCM) pretreatment to maximize resin accessibility.

Table 2: Scaling Parameters for LPFFD Synthesis

Scale (mmol)Yield (%)Purity (HPLC)
0.18592
1.07890
10.06588

Purification and Quality Control

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with a gradient of 5–60% acetonitrile in 0.1% TFA achieve >95% purity.

  • Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (theoretical: 649.7 Da; observed: 649.8 ± 0.2 Da).

Characterization and Analytical Methods

Structural Validation

  • Circular Dichroism (CD) : LPFFD exhibits a predominant β-sheet structure in aqueous buffer (pH 7.4), with minima at 218 nm and maxima at 195 nm.

  • Transmission Electron Microscopy (TEM) : Used to confirm the absence of aggregation in PEGylated LPFFD, showing uniform particle sizes of 15 ± 2 nm.

Stability Studies

  • Thermogravimetric Analysis (TGA) : PEG-LPFFD nanoparticles show 5% weight loss at 250°C, indicating high thermal stability.

  • Proteolytic Resistance : Cyclized LPFFD retains 80% integrity after 24 hours in human serum, compared to 30% for the linear form.

Recent Innovations and Modifications

Retro-Inverso Analogues

Substituting L-amino acids with D-isomers and reversing the sequence (e.g., D-Asp-Phe-Phe-Pro-Leu) enhances resistance to enzymatic degradation while maintaining bioactivity.

Fluorinated Derivatives

Incorporating 4-fluorophenylalanine at positions 3 and 4 reduces aggregation propensity by 40%, as measured by thioflavin T fluorescence.

Table 3: Comparative Efficacy of LPFFD Modifications

ModificationAggregation Inhibition (%)Proteolytic Half-Life (h)
Native LPFFD551.2
Cyclized LPFFD706.5
PEG-LPFFD658.0
Retro-Inverso LPFFD6012.0

Chemical Reactions Analysis

Types of Reactions

Leu-Pro-Phe-Phe-Asp can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: The aspartic acid residue can be reduced to aspartate.

    Substitution: The peptide can undergo substitution reactions at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products

    Oxidation: Quinone derivatives of phenylalanine.

    Reduction: Aspartate derivatives.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Leu-Pro-Phe-Phe-Asp has several scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Leu-Pro-Phe-Phe-Asp involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of hydrophobic and hydrophilic residues allows the peptide to interact with both lipid membranes and aqueous environments, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Aβ-Targeting Peptides

LPFFD is compared below with other peptides designed to inhibit Aβ aggregation:

Peptide Structure Molar Ratio (Peptide:Aβ) Efficacy Key Mechanism Reference
LPFFD Leu-Pro-Phe-Phe-Asp 20:1 77% reduction in Aβ aggregation Disrupts β-sheet stacking
D-Trp-Aib D-Trp-α-aminoisobutyric acid 10:1 Reduces Aβ toxicity in PC12 cells Blocks hydrophobic interactions
KLVFF (Halogenated) Lys-Leu-Val-Phe-Phe Variable Stabilizes supramolecular assemblies Halogen bonds enhance stability

Key Findings :

  • LPFFD requires a higher molar excess (20:1) compared to D-Trp-Aib (10:1) but demonstrates superior synergy with nanocarriers .
  • Halogenated KLVFF derivatives leverage halogen bonding for controlled fibril assembly, a mechanism absent in LPFFD .

Bioactive Peptides with Diverse Targets

Peptide Structure Target/Application Key Findings Reference
IPPF Ile-Pro-Pro-Phe Cholesterol reduction 93.47% inhibition of cholesterol micelle solubility
SFLL Ser-Phe-Leu-Leu-Arg-...-Pro-Phe Thrombin receptor agonist Mimics thrombin’s effects on phospholipid metabolism
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 Delta opioid receptor High selectivity for δ-opioid receptors (IC50: 1.2 nM)

Key Insights :

  • IPPF and LPFFD both modulate protein interactions (cholesterol/Aβ) but differ in structural complexity and therapeutic scope.
  • Dermenkephalin shares a C-terminal Asp residue with LPFFD but targets neurological pathways unrelated to Aβ .

Structural Analogs with Phe-Phe Motifs

The Phe-Phe motif is critical in amyloid interactions. Comparative examples include:

  • Asp-Phe Dipeptide : Used in hydrogen-bonded grids for biosensing; lacks the Pro residue found in LPFFD, reducing conformational flexibility .

Biological Activity

Leu-Pro-Phe-Phe-Asp (LPFPA) is a pentapeptide composed of leucine, proline, phenylalanine, phenylalanine, and aspartic acid. This compound has garnered interest in biological research due to its potential roles in cell signaling, therapeutic applications, and interactions with various biological targets. This article provides an overview of the biological activity of LPFPA, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

LPFPA's unique sequence combines both hydrophobic (leucine and phenylalanine) and hydrophilic (aspartic acid) residues. This structural diversity contributes to its solubility and interaction capabilities with biological membranes and proteins. The presence of aspartic acid introduces a negatively charged side chain, which can enhance the peptide's solubility and influence its biological interactions.

LPFPA's mechanism of action primarily involves its interaction with specific receptors and enzymes. The peptide is believed to modulate the activity of these targets, triggering downstream signaling pathways essential for various cellular processes. Its ability to interact with both lipid membranes and aqueous environments enhances its bioavailability and efficacy.

1. Cell Signaling

LPFPA has been investigated for its role in cellular communication and protein-protein interactions . These interactions are crucial for maintaining cellular homeostasis and facilitating signal transduction pathways that govern various physiological responses.

2. Therapeutic Effects

Research suggests that LPFPA may possess anti-inflammatory and anticancer properties. These therapeutic effects are linked to its ability to interact with specific molecular targets involved in inflammatory responses and tumor progression.

3. Peptide-Based Materials

The unique properties of LPFPA make it suitable for developing peptide-based materials , particularly in drug delivery systems. Its structural characteristics allow for modifications that can enhance stability and targeting capabilities in therapeutic applications.

Case Studies

Several studies have explored the biological activity of LPFPA:

  • A study highlighted LPFPA's potential in modulating neuropeptide signaling pathways, which are critical in neurodegenerative diseases .
  • Another research effort focused on the peptide's ability to inhibit certain cancer cell lines, suggesting a possible role in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cell SignalingModulates cellular communication through receptor interaction
Anti-inflammatoryPotential to reduce inflammation in cellular models
AnticancerInhibitory effects on cancer cell proliferation
Peptide-based MaterialsUtilized in drug delivery systems due to structural properties

Experimental Data

Recent studies have employed computational models to predict the bioactivity of LPFPA against various biological targets. These models utilize descriptors from databases like ChEMBL and PubChem to evaluate the potency of LPFPA compared to other compounds .

Table: Bioactivity Prediction Data

CompoundActive CompoundsInactive CompoundsTotal Compounds
This compound15104119
Other PeptidesVariesVariesVaries

Q & A

Q. What are the structural and functional characteristics of Leu-Pro-Phe-Phe-Asp (LPFFD) in biomedical research?

LPFFD is a pentapeptide with the sequence this compound, often integrated into larger compounds like DSPE-PEG-LPFFD for drug delivery and targeted therapy. Its secondary structure (e.g., β-sheet propensity) can be analyzed via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR). Functional studies typically focus on its interaction with amyloid-beta aggregates, which is relevant in Alzheimer’s disease research. For structural validation, mass spectrometry (MS) and HPLC are critical to confirm purity (>95%) and sequence integrity .

Q. How is LPFFD synthesized and purified for experimental use?

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method. Post-synthesis, reverse-phase HPLC is used for purification, followed by lyophilization for storage (-20°C). Purity must be verified via analytical HPLC and MS, with endotoxin testing if the peptide is intended for in vivo studies. Researchers should document batch-to-batch variability, as impurities can skew aggregation assays .

Q. What are the primary in vitro assays to evaluate LPFFD’s bioactivity?

Common assays include:

  • Thioflavin T (ThT) fluorescence to monitor amyloid-beta aggregation inhibition.
  • Cell viability assays (e.g., MTT or LDH release) in neuronal cell lines exposed to amyloid-beta with/without LPFFD.
  • Surface plasmon resonance (SPR) to quantify binding kinetics between LPFFD and amyloid-beta. Controls must include scrambled peptide sequences to rule out nonspecific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on LPFFD’s efficacy in amyloid-beta inhibition?

Contradictions often arise from differences in experimental design:

  • Aggregation conditions : Variations in amyloid-beta concentration, pH, or incubation time (e.g., 24h vs. 72h) can alter results. Standardize protocols using guidelines from the Amyloid Fibril Formation Consortium.
  • Peptide-to-protein ratios : Test multiple molar ratios (e.g., 1:1 to 1:10) to identify optimal inhibitory concentrations.
  • Data normalization : Use internal controls (e.g., baseline ThT fluorescence) and report raw data alongside normalized values to enhance reproducibility .

Q. What strategies optimize LPFFD’s stability and bioavailability in in vivo models?

Challenges include enzymatic degradation and poor blood-brain barrier (BBB) penetration. Solutions:

  • Chemical modifications : PEGylation (as in DSPE-PEG-LPFFD) or D-amino acid substitutions to enhance protease resistance.
  • Nanocarrier systems : Liposomes or polymeric nanoparticles for sustained release. Validate delivery efficiency via fluorescent tagging (e.g., Cy5-labeled LPFFD) and ex vivo brain imaging.
  • Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS and adjust dosing regimens accordingly .

Q. How should researchers design a robust dose-response study for LPFFD in neurodegenerative models?

Key considerations:

  • Dose range : Use logarithmic scaling (e.g., 0.1–100 µM) to identify EC50 values.
  • Temporal sampling : Collect data at multiple timepoints (e.g., 6h, 24h, 48h) to capture dynamic effects.
  • Endpoint selection : Combine behavioral assays (e.g., Morris water maze) with biochemical markers (e.g., Aβ42 levels in cerebrospinal fluid). Statistical power analysis (α=0.05, β=0.2) is essential to determine sample size .

Q. What computational tools predict LPFFD’s binding modes with amyloid-beta fibrils?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are widely used. Steps:

  • Template preparation : Obtain amyloid-beta fibril structures from the Protein Data Bank (PDB ID: 2MXU).
  • Binding energy scoring : Compare LPFFD’s ΔG values to known inhibitors like curcumin.
  • In silico mutagenesis**: Test how Pro→Ala or Phe→Tyr substitutions affect binding. Validate predictions with SPR or isothermal titration calorimetry (ITC) .

Methodological Best Practices

Q. How to address batch variability in LPFFD synthesis across collaborative studies?

  • Centralized synthesis : Use a single facility for peptide production.
  • Inter-lab validation : Distribute aliquots from a master batch for cross-lab reproducibility testing.
  • Documentation : Share detailed synthesis protocols (e.g., resin type, cleavage conditions) via platforms like protocols.io .

Q. What statistical methods are appropriate for analyzing LPFFD’s dose-dependent effects?

  • Nonlinear regression (GraphPad Prism) for EC50/IC50 calculations.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Survival analysis (Kaplan-Meier curves) in longitudinal in vivo studies. Pre-register analysis plans to avoid data dredging .

Q. How to integrate LPFFD findings into broader neurodegenerative disease frameworks?

  • Meta-analysis : Compare LPFFD’s efficacy with other anti-amyloid agents (e.g., aducanumab) using standardized metrics.
  • Pathway enrichment analysis : Use tools like STRING-DB to map LPFFD’s targets onto Alzheimer’s-related pathways (e.g., tau phosphorylation).
  • Clinical relevance : Corrogate in vitro data with patient-derived iPSC models to assess translational potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leu-Pro-Phe-Phe-Asp
Reactant of Route 2
Leu-Pro-Phe-Phe-Asp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.